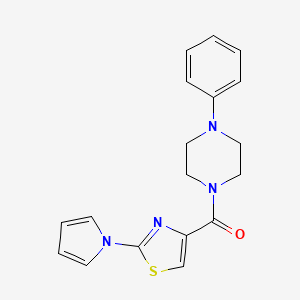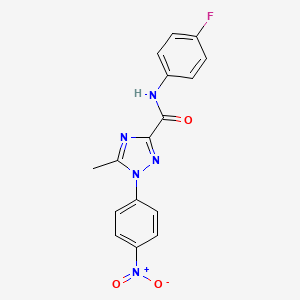
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone, also known as PTZTP, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTZTP is a thiazolylpiperazine derivative that has been synthesized using a variety of methods, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Antibacterial Activity
Research on compounds structurally related to (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone has shown promise in antibacterial applications. A study by Landage, Thube, and Karale (2019) synthesized and screened novel thiazolyl pyrazole and benzoxazole compounds for antibacterial activities, indicating the potential of similar compounds in this domain (Landage, Thube, & Karale, 2019).
Structural and Molecular Analysis
Compounds related to the chemical have been analyzed for their structural and molecular properties. Shahana and Yardily (2020) synthesized and characterized novel thiazole derivatives, employing density functional theory and molecular docking studies to understand their antibacterial activity (Shahana & Yardily, 2020).
Antimicrobial Activity
Further, the synthesis of compounds structurally similar to this compound has shown effectiveness in antimicrobial applications. Kumar et al. (2012) synthesized and screened pyrazoline derivatives for antimicrobial activity, highlighting the potential of similar compounds in combating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Characterization
Research also extends to the synthesis and characterization of structurally similar compounds. Jadhav, Nikumbh, and Karale (2015) conducted a study focusing on synthesizing and biologically screening fluoro-substituted pyrazolyl benzoxazoles, emphasizing the importance of structural analysis in understanding the properties of these compounds (Jadhav, Nikumbh, & Karale, 2015).
Novel Synthesis Techniques
Innovative methods of synthesizing related compounds are also being explored. Katritzky, Singh, and Bobrov (2004) described novel synthesis techniques for bicycles with fused pyrrole, indole, oxazole, and imidazole rings, demonstrating advanced methodologies in compound synthesis (Katritzky, Singh, & Bobrov, 2004).
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(16-14-24-18(19-16)22-8-4-5-9-22)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNFOFQCRUZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)




![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)



![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-phenylpiperazino)methanone](/img/structure/B2483446.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)


